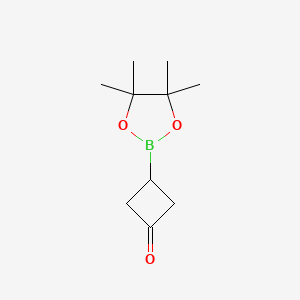
((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a cyclopropyl ring substituted with a methoxyphenyl group and a boronic acid functional group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclopropyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the boronic acid group. One common method involves the reaction of a methoxyphenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. The resulting cyclopropyl intermediate is then subjected to hydroboration-oxidation to introduce the boronic acid group.
Industrial Production Methods: Industrial production of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronate ester or boronic anhydride.
Reduction: Reduction of the boronic acid group can yield the corresponding borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl compounds.
科学研究应用
Chemistry: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound serves as a versatile building block for the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are known to interact with diols and other biomolecules, making them useful in the development of sensors and probes for detecting sugars and other analytes.
Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the development of protease inhibitors and anticancer drugs. The unique reactivity of the boronic acid group allows for the design of compounds that can selectively target specific enzymes or proteins.
Industry: In the industrial sector, rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is largely dependent on its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming boronate esters or other adducts. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and block its activity.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a methoxyphenyl-cyclopropyl group.
4-Methoxyphenylboronic acid: Similar to rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid but lacks the cyclopropyl ring.
Cyclopropylboronic acid: Contains a cyclopropyl ring but lacks the methoxyphenyl group.
Uniqueness: rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid is unique due to the combination of the cyclopropyl ring and the methoxyphenyl group, which imparts distinct steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other applications.
属性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC 名称 |
[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10,12-13H,6H2,1H3/t9-,10+/m0/s1 |
InChI 键 |
NBJKEFBYHBRBMR-VHSXEESVSA-N |
手性 SMILES |
B([C@@H]1C[C@H]1C2=CC=C(C=C2)OC)(O)O |
规范 SMILES |
B(C1CC1C2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


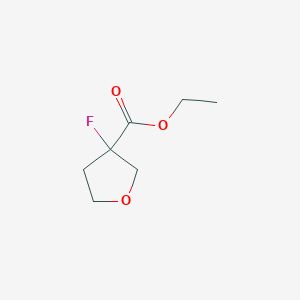
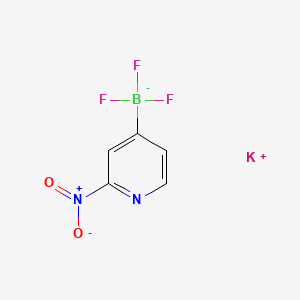
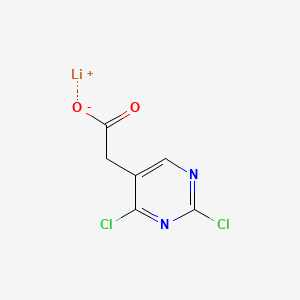
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
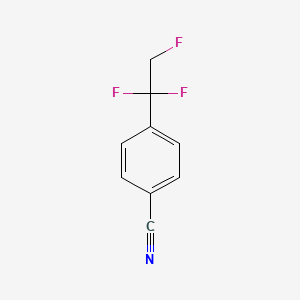
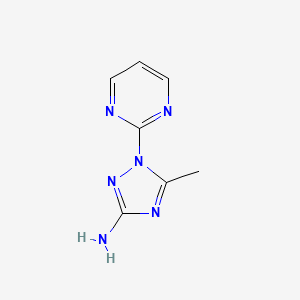

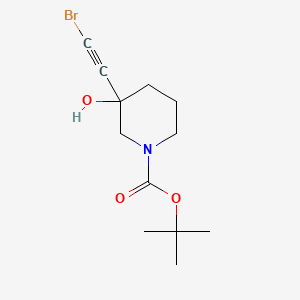
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
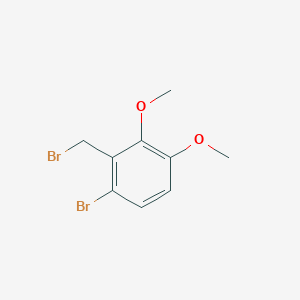
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
